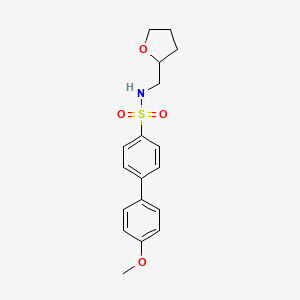
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as R-568, is a synthetic compound that has been extensively studied in the field of calcium signaling. R-568 is a selective agonist of the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor that regulates calcium homeostasis in the body.
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which include structures related to 4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide, have shown promising applications in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yield, which is crucial for the effectiveness of PDT in cancer treatment. Their photophysical and photochemical properties, especially their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, make them excellent candidates as Type II photosensitizers for cancer treatment in PDT. This highlights the potential of such compounds in the advancement of therapeutic strategies for cancer management (Pişkin, Canpolat, & Öztürk, 2020).
Anti-tumor and Enzyme Inhibition Properties
Research on a series of new benzenesulfonamides, structurally related to this compound, has revealed their potential in cytotoxicity against tumor cells and inhibition of carbonic anhydrase (CA). Some compounds demonstrated significant cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II. This suggests their potential application in anti-tumor activity studies and as CA inhibitors, indicating their relevance in the development of new therapeutic agents for cancer and other diseases associated with aberrant CA activity (Gul et al., 2016).
Cognitive Enhancing Properties
SB-399885, a compound structurally similar to this compound, has been identified as a potent and selective antagonist of the 5-HT6 receptor, exhibiting cognitive enhancing properties. It has demonstrated the ability to reverse age-dependent deficits in water maze spatial learning and novel object recognition in rats. This suggests the potential of such compounds in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, emphasizing the therapeutic value of 5-HT6 receptor antagonists in cognitive disorders (Hirst et al., 2006).
Antiproliferative Activity
Compounds incorporating the benzenesulfonamide moiety, akin to this compound, have been explored for their antiproliferative activities. Notably, derivatives such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed high antiproliferative activity against several cancer cell lines. This underlines the potential of these compounds in cancer therapy, particularly in designing new lead anticancer agents based on the xanthone benzenesulfonamide hybrid structure (Motavallizadeh et al., 2014).
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-16-8-4-14(5-9-16)15-6-10-18(11-7-15)24(20,21)19-13-17-3-2-12-23-17/h4-11,17,19H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLVIMYKUCEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
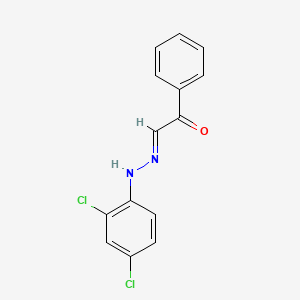

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
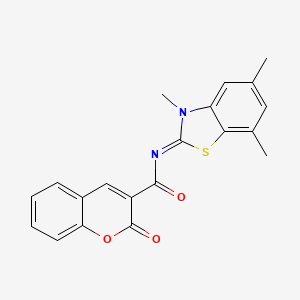
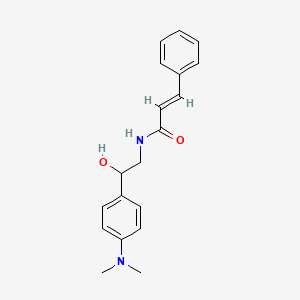
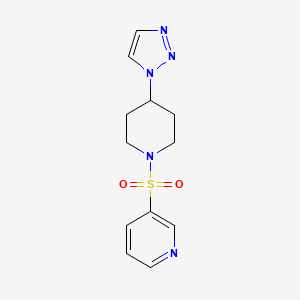
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
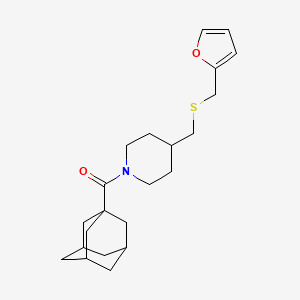
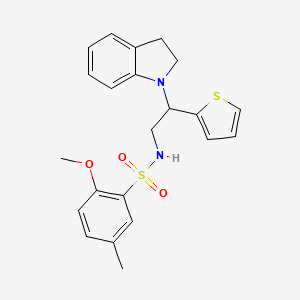
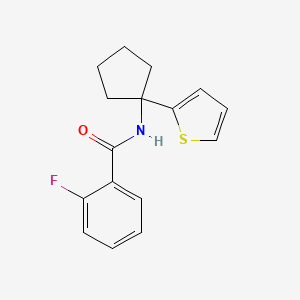

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)